
2-methyl-1,1'-Binaphthalene
Overview
Description
2-Methyl-1,1’-Binaphthalene is an organic compound that belongs to the binaphthalene family It consists of two naphthalene units connected at the 1 and 1’ positions, with a methyl group attached to one of the naphthalene rings at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-1,1’-Binaphthalene is through the Suzuki cross-coupling reaction. This method involves the coupling of a boronic acid or ester with an aryl halide or triflate. For example, 2-methylnaphthyl-1-boronic acid can be coupled with 1-bromo-2-methylnaphthalene in the presence of a palladium catalyst and a base such as cesium carbonate in tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of 2-Methyl-1,1’-Binaphthalene typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1’-Binaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings.
Scientific Research Applications
Asymmetric Catalysis
Chiral Catalysts : 2-Methyl-1,1'-binaphthalene derivatives are widely utilized in the development of chiral catalysts. These catalysts facilitate asymmetric reactions, which are crucial for synthesizing enantiomerically pure compounds. The compound's binaphthyl structure provides high optical stability and allows for effective chiral recognition processes .
Case Study : A study demonstrated that binaphthyl-based phosphoramidites derived from this compound exhibit excellent catalytic activity in asymmetric Suzuki coupling reactions. These reactions are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals, showcasing the compound's utility in developing complex organic molecules .
Organic Synthesis
Building Block : this compound serves as a precursor for synthesizing various functionalized compounds. Its reactivity enables chemists to create more complex structures through various transformations, including oxidation and cross-coupling reactions.
Synthesis of Functionalized Helicenes : Recent research has highlighted the use of this compound in synthesizing functionalized diazahelicenes through oxidative ring closure. This method involves treating the compound with oxidants to yield high-purity products that have potential applications in materials science and photonics .
Material Science
Optical Materials : The optical properties of this compound derivatives make them suitable candidates for developing advanced materials such as OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices. Their ability to emit light efficiently and their stability under various conditions are critical for these applications.
Stability Studies : Research into the racemization process of binaphthyl derivatives indicates that substituents on the molecule can significantly affect its optical stability. Understanding these dynamics is essential for optimizing materials used in optical applications .
Summary of Applications
Mechanism of Action
The mechanism by which 2-Methyl-1,1’-Binaphthalene exerts its effects depends on its specific application. In catalytic reactions, it acts as a ligand that coordinates with metal centers to facilitate various transformations. The molecular targets and pathways involved vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthalene: Lacks the methyl group at the 2 position, resulting in different reactivity and applications.
2,2’-Dimethyl-1,1’-Binaphthalene: Contains an additional methyl group, which can influence its steric and electronic properties.
1,1’-Binaphthyl-2,2’-diamine: Contains amino groups, making it useful as a ligand in coordination chemistry.
Uniqueness
2-Methyl-1,1’-Binaphthalene is unique due to the presence of the methyl group at the 2 position, which can influence its reactivity and the types of reactions it can undergo
Biological Activity
2-Methyl-1,1'-binaphthalene (CH) is a biphenyl derivative that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of two fused naphthalene rings with a methyl group at the 2-position. Its structural formula is represented as follows:
This compound exhibits axial chirality , which is significant in its interactions with biological systems. The presence of the methyl group influences its steric and electronic properties, potentially affecting its biological activity.
Synthesis
Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Various approaches include:
- Catalytic methods : Utilizing transition metals to facilitate the coupling of naphthalene derivatives.
- Chiral resolution : Techniques that enhance enantiomeric purity, which is crucial for assessing biological activity.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases.
- Mechanism : The compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Experimental Evidence : Studies have shown that derivatives of binaphthalenes exhibit significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
Emerging studies suggest that this compound may have anticancer effects:
- Cellular Mechanisms : It has been shown to induce apoptosis in cancer cells through mitochondrial pathways and modulate signaling pathways associated with cell proliferation.
- Case Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can inhibit tumor growth by interfering with cell cycle progression and inducing cell death .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antioxidant Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Electron donation; apoptosis induction |
1,1'-Binaphthyl | Low | Moderate | Cell cycle modulation |
7,8-Dimethoxy-1,1'-Binaphthyl | High | High | ROS scavenging; apoptosis |
Safety and Toxicity
While studies highlight the beneficial aspects of this compound, it is essential to consider safety profiles. Preliminary assessments indicate low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data.
Properties
IUPAC Name |
2-methyl-1-naphthalen-1-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPWGKKKSWQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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